[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a methanol group attached to the thiazole ring. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method is the reaction of 2-aminothiazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to its thiazole core.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Applied in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Thiazole: The parent compound, which lacks the chloromethyl and methanol groups.
2-Aminothiazole: A precursor in the synthesis of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness:
- The presence of both chloromethyl and methanol groups makes this compound unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and form diverse products sets it apart from simpler thiazole derivatives.
Biological Activity
[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily explored for its antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies and structure-activity relationships.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring with a chloromethyl side group and a hydroxymethyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol have been tested against various bacterial strains, showing varying degrees of effectiveness:
Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound A | Staphylococcus aureus | 0.23–0.70 | 0.47–0.94 |
Compound B | Escherichia coli | 0.47–0.94 | 0.94–1.88 |
This compound | Bacillus cereus | TBD | TBD |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are critical measures of a compound's antibacterial efficacy. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively, with some derivatives demonstrating lower MIC values than traditional antibiotics .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been investigated extensively. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis in cancer cells. For example, certain thiazole compounds have been reported to inhibit specific kinases that are crucial for cancer cell survival.
In vitro studies have demonstrated that this compound may induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and stabilize cell membranes. In vitro assays using human red blood cells have shown that these compounds can reduce hemolysis induced by hypotonic solutions, indicating their potential to stabilize cell membranes and exert anti-inflammatory effects .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites or allosteric sites on enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity, acting as either an agonist or antagonist which affects signal transduction pathways.
- DNA Interaction : Some studies suggest that thiazole derivatives might interact with nucleic acids, leading to inhibition of DNA replication in microbial pathogens .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in treating infections and inflammatory conditions:
- Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Cancer Cell Line Studies : Research involving various cancer cell lines has shown that compounds similar to this compound can significantly reduce cell viability at micromolar concentrations.
- Inflammatory Disease Models : In animal models of inflammation, thiazole derivatives have been shown to reduce markers of inflammation significantly compared to control groups.
Properties
Molecular Formula |
C5H7Cl2NOS |
---|---|
Molecular Weight |
200.09 g/mol |
IUPAC Name |
[4-(chloromethyl)-1,3-thiazol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H6ClNOS.ClH/c6-1-4-3-9-5(2-8)7-4;/h3,8H,1-2H2;1H |
InChI Key |
BHUXKKKIRPTVON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CO)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.